BENGHE Foundational & Exploratory
Check Availability & Pricing

2-Methylbenzoyl Bromide: Technical Profile &
Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-Methylbenzoyl bromide
Cat. No.: B8690076
Get Quote

Part 1: Executive Summary & Critical Distinction

Compound Identity: 2-Methylbenzoyl bromide Synonyms:o-Toluoyl bromide; 2-
Methylbenzenecarbonyl bromide CAS Registry Number: 20045-96-9 (approximate/analogous
reference; verify specific supplier batch) Molecular Formula:

Molecular Weight: 199.05 g/mol

I\ Critical Safety & Technical Distinction

Do not confuse this compound with 2-Methylbenzyl bromide (CAS 89-92-9).
o 2-Methylbenzoyl bromide (Acyl Bromide): Contains a reactive carbonyl group (

). Used for acylation (forming ketones, amides, esters). reacts violently with water.

o 2-Methylbenzyl bromide (Alkyl Bromide): Contains a bromomethyl group (
). Used for alkylation.[1] Lachrymator.

This guide focuses exclusively on the acyl bromide derivative, a specialized reagent in organic
synthesis where the enhanced leaving group ability of bromide is required over the
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corresponding chloride.

Part 2: Molecular Architecture & Physicochemical
Profile

The reactivity of 2-methylbenzoyl bromide is defined by the interplay between the
electrophilic carbonyl carbon and the steric bulk of the ortho-methyl group.

Structural Analysis

The molecule features a benzene ring substituted at the 1-position with an acyl bromide group
and at the 2-position with a methyl group.

» Electronic Effect: The methyl group is weakly electron-donating (+I effect), which slightly
reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl
bromide.

o Steric Effect (The "Ortho Effect"): The 2-methyl group exerts significant steric hindrance.[2] It
prevents the carbonyl group from achieving coplanarity with the aromatic ring, reducing
conjugation. More importantly, it hinders the approach of nucleophiles to the carbonyl
carbon, significantly altering kinetic profiles compared to para or meta isomers.

Physicochemical Properties (Estimated vs.
Experimental)
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Property

Value | Description

Technical Note

Physical State

Liquid or low-melting solid

Likely solidifies near room
temperature (approx. 10—
20°C).

Higher than o-toluoyl chloride

Boiling Point ~220-230°C (at 760 mmHQ) (212°C) due to the heavier Br
atom.
) Significantly denser than the
Density > 1.4 g/mL ) o
chloride derivative.
B Soluble in DCM, Toluene, Reacts/Decomposes in water
Solubility
Ether and alcohols.
Darkens upon exposure to
Colorless to pale yellow fumin i i
Appearance pale 'y 9 light/moisture (

liquid

liberation).

Part 3: Synthetic Pathways & Production

The synthesis of 2-methylbenzoyl bromide typically avoids direct bromination of the aldehyde

due to side reactions. The most robust pathway involves the conversion of o-toluic acid.

Primary Synthesis: Halogen Exchange via Phosphorus

Tribromide

This method is preferred for laboratory-scale synthesis due to its high yield and operational

simplicity.

Reagents:o-Toluic acid, Phosphorus Tribromide (

). Solvent: Anhydrous Dichloromethane (DCM) or Benzene.

Protocol:

e Setup: Flame-dried 3-neck flask equipped with an addition funnel, reflux condenser, and
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inlet.
 Dissolution: Dissolve o-toluic acid (1.0 eq) in anhydrous DCM.
e Addition: Cool to 0°C. Add

(0.4 eq) dropwise. The stoichiometry requires 1 mole of
for every 3 moles of acid.

o Reflux: Warm to room temperature, then reflux for 2—4 hours. Monitor via IR (disappearance
of -OH stretch, appearance of acyl halide C=0 at ~1790 cm™1).

« |solation: Decant from the phosphorous acid syrup formed at the bottom. Remove solvent
under reduced pressure.[3] Distill the residue under vacuum to obtain pure bromide.

Visualization: Synthetic Pathway

Reaction Conditions

o-Toluic Acid L. 2-Methylbenzoyl Bromide
(Precursor) [——— INucleophilic Attack  _________ . Elimination (Target)

PBr3
(Reagent)

Click to download full resolution via product page

Caption: Conversion of o-toluic acid to 2-methylbenzoyl bromide via phosphorous tribromide
mediated halogenation.

Part 4: Reactivity & Mechanistic Insights[4]
The Nucleophilic Acyl Substitution Mechanism

2-Methylbenzoyl bromide reacts via an addition-elimination mechanism. The bromide ion (
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) is an excellent leaving group (better than
), which theoretically accelerates the second step of the mechanism.

However, the reaction rate is often controlled by the first step (nucleophilic attack), which is
retarded by the ortho-methyl group.

Comparative Reactivity Matrix

Leaving Group N Overall Reactivity

Reagent . Steric Hindrance .
Ability (vs Nucleophiles)
Moderate (

Benzoyl Chloride Low Baseline
)
High (

Benzoyl Bromide Low High (Fastest)
)

2-Methylbenzoyl Moderate ( )

) High (ortho-Me) Low
Chloride )

Moderate (Faster than

2-Methylbenzoyl High ( ) the chloride, slower
High (ortho-Me)

Bromide ) than unsubstituted

bromide)

Expert Insight: Researchers often select the bromide over the chloride when working with bulky
nucleophiles (e.g., secondary amines, tertiary alcohols). The enhanced leaving group ability of
the bromide compensates for the steric penalty imposed by the ortho-methyl group, allowing
the reaction to proceed under milder conditions than would be required for the chloride.

Visualization: Steric vs. Electronic Effects
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Ortho-Methyl Group

2-Methylbenzoyl Bromide Nucleophile (Nu:) Steric Bulk retards
Step 1 (Attack)

Slow Step (k1) L Inhibits Formation

y

Tetrahedral Intermediate Excellence accelerates
Step 2 (Elimination)

Leaving Group (Br-)

Fast Step (k2) .- Facilitates
s

Acylated Product

Click to download full resolution via product page

Caption: Mechanistic interplay: The superior leaving group (Br) attempts to offset the kinetic
penalty of the ortho-methyl steric hindrance.

Part 5: Applications in Medicinal Chemistry[1][5][6]
Friedel-Crafts Acylation

Used to synthesize aryl ketones (e.g., precursors to diaryl ketone drugs).

+ Advantage: The bromide often requires less vigorous Lewis Acid catalysis compared to the
chloride, reducing the risk of methyl group migration or demethylation on the substrate.

Synthesis of Hindered Amides

In drug discovery, "ortho-substituted" benzamides are privileged scaffolds (e.g., in certain
antipsychotics or kinase inhibitors).

o Workflow: Reaction of 2-methylbenzoyl bromide with anilines.

» Protocol Note: Due to the steric clash, these reactions often require a stronger base (like
NaH) or higher temperatures if the aniline is also substituted.
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Part 6: Handling, Safety, & Stability[7]

Signal Word: DANGER

Hazard Category Description Precaution

_ Wear nitrile gloves (double
) Causes severe skin burns and ]
Corrosive gloved), face shield, and lab
eye damage. )
coat.

Handle ONLY in a functioning
Lachrymator Potent tear gas effect.
fume hood.

) ] Store in a desiccator. Quench
) Reacts violently with water to )
Water Reactive glassware in a base bath

release HBr gas. )
(dilute NaOH).

Quenching Protocol (Self-Validating):
» Do not pour water directly into the reagent.
» Dilute the waste reagent with an inert solvent (DCM or Toluene).

o Slowly add this solution to a stirred mixture of ice and saturated Sodium Bicarbonate (

)

 Validation: Test pH of the aqueous layer. It must remain neutral/basic. If acidic, add more
bicarbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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